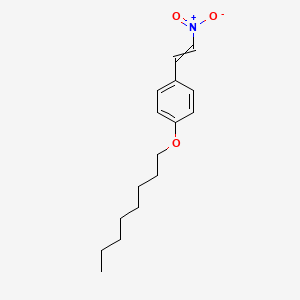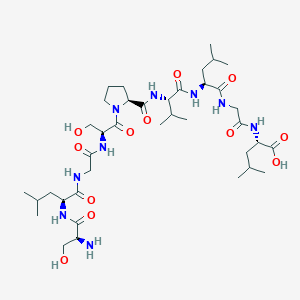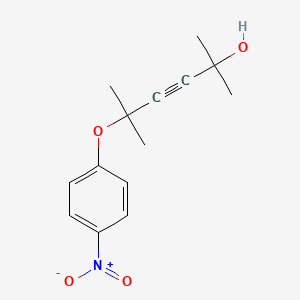![molecular formula C13H22N2Si B12535360 Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)- CAS No. 852238-98-3](/img/structure/B12535360.png)
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piridina, 3-[(2S)-1-metil-2-pirrolidinil]-4-(trimetilsilil)- es un compuesto orgánico complejo con la fórmula molecular C12H20N2Si. Este compuesto es un derivado de la piridina, un compuesto orgánico heterocíclico básico con la fórmula química C5H5N. Los derivados de piridina son conocidos por su amplia gama de aplicaciones en diversos campos, incluida la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de derivados de piridina a menudo involucra reacciones multicomponentes. Un método común es la síntesis de piridina de Hantzsch, que involucra la condensación de compuestos β-dicarbonílicos con amoníaco y un aldehído . Para la síntesis específica de Piridina, 3-[(2S)-1-metil-2-pirrolidinil]-4-(trimetilsilil)-, la reacción generalmente involucra el uso de cloruro de trimetilsilil y un derivado de pirrolidina adecuado bajo condiciones controladas .
Métodos de producción industrial
La producción industrial de derivados de piridina a menudo emplea procesos catalíticos. Por ejemplo, el uso de catalizadores de tierras raras de medio sándwich catiónicos puede proporcionar un método eficiente y atómico-económico para la síntesis de derivados de piridina 2-alquilados a través de la adición C-H a olefinas . Estos métodos son escalables y adecuados para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
Piridina, 3-[(2S)-1-metil-2-pirrolidinil]-4-(trimetilsilil)- experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde el anillo de piridina se puede sustituir con varios nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de óxido de N-piridina, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de piridina sustituidos .
Aplicaciones Científicas De Investigación
Piridina, 3-[(2S)-1-metil-2-pirrolidinil]-4-(trimetilsilil)- tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluido su papel como ligando en el diseño de fármacos.
Industria: Utilizado en la producción de agroquímicos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de Piridina, 3-[(2S)-1-metil-2-pirrolidinil]-4-(trimetilsilil)- implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un ligando, uniéndose a receptores o enzimas y modulando su actividad. La presencia del grupo trimetilsilil puede aumentar su lipofilia, facilitando su interacción con los bolsillos hidrofóbicos en las proteínas .
Comparación Con Compuestos Similares
Compuestos similares
Nicotina: Piridina, 3-[(2S)-1-metil-2-pirrolidinil]- es estructuralmente similar a la nicotina, que también contiene un anillo de pirrolidina unido a un anillo de piridina.
Óxido de N-piridina: Otro derivado de piridina que experimenta reacciones químicas similares.
2-Aminopiridina: Un derivado de piridina con un grupo amino en la posición 2.
Singularidad
Piridina, 3-[(2S)-1-metil-2-pirrolidinil]-4-(trimetilsilil)- es única debido a la presencia del grupo trimetilsilil, que confiere propiedades químicas distintas como una mayor lipofilia y estabilidad. Esto la hace particularmente útil en aplicaciones donde estas propiedades son ventajosas .
Propiedades
Número CAS |
852238-98-3 |
|---|---|
Fórmula molecular |
C13H22N2Si |
Peso molecular |
234.41 g/mol |
Nombre IUPAC |
trimethyl-[3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-4-yl]silane |
InChI |
InChI=1S/C13H22N2Si/c1-15-9-5-6-12(15)11-10-14-8-7-13(11)16(2,3)4/h7-8,10,12H,5-6,9H2,1-4H3/t12-/m0/s1 |
Clave InChI |
SOMHVMKQSKUULW-LBPRGKRZSA-N |
SMILES isomérico |
CN1CCC[C@H]1C2=C(C=CN=C2)[Si](C)(C)C |
SMILES canónico |
CN1CCCC1C2=C(C=CN=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12535292.png)

![Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate](/img/structure/B12535300.png)
![4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12535301.png)
![3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one](/img/structure/B12535303.png)
![Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate](/img/structure/B12535312.png)

![4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B12535339.png)
![2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid](/img/structure/B12535340.png)
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12535348.png)


![4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12535373.png)
